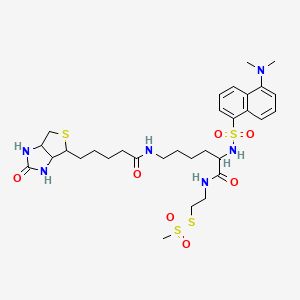

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate

Description

Introduction to (N-Dansyl)biocytinamidoethyl Methanethiosulfonate

This compound is a synthetic sulfhydryl-reactive compound engineered for advanced biochemical applications. Its trifunctional design allows for precise modification of cysteine residues, real-time fluorescence detection, and affinity-based purification. Developed as part of the broader family of methanethiosulfonate (MTS) reagents, this compound bridges chemical biology and structural proteomics by enabling residue-level mapping of protein interactions and conformational dynamics.

Chemical Identity and Classification

This compound is classified as a sulfhydryl-specific crosslinker with embedded fluorescent and biotinylated moieties. Its reactivity stems from the methanethiosulfonate group, which forms disulfide bonds with cysteine thiols under physiological conditions.

Historical Development of Functionalized MTS Reagents

The development of this compound traces back to the pioneering work of Dr. Arthur Karlin and colleagues in the 1980s–1990s, who introduced methanethiosulfonate (MTS) reagents as tools for studying ion channels and membrane proteins. Key milestones include:

- SCAM (Substituted-Cysteine Accessibility Method) : MTS reagents were first used to map accessibility of engineered cysteines in proteins, enabling topological studies of ion channels like the nicotinic acetylcholine receptor.

- Fluorescent and Biotinylated Derivatives : Subsequent modifications introduced fluorophores (e.g., dansyl) and biotin tags to enable real-time tracking and streptavidin-based purification.

- Trifunctional Design : Modern variants like this compound combine MTS reactivity, fluorescence, and biotin in a single molecule, streamlining multi-step biochemical workflows.

Structural Components: Methanethiosulfonate, Dansyl, and Biocytin

Methanethiosulfonate (MTS) Group

The MTS moiety ($$ -\text{SSO}2\text{CH}3 $$) is a highly reactive sulfhydryl-specific alkylthiosulfonate. It reacts with cysteine residues via nucleophilic substitution, forming stable disulfide bonds. Key properties:

- Reactivity : Rapid reaction kinetics ($$ k \approx 10^5 \, \text{M}^{-1}\text{s}^{-1} $$).

- Specificity : Selective for reduced thiols under mild conditions (pH 6–8).

- Reversibility : Disulfide bonds can be reduced with thiols like dithiothreitol (DTT).

Dansyl Fluorescent Tag

The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is a hydrophobic fluorophore with:

- Excitation/Emission : $$ \lambda{\text{ex}} \approx 340 \, \text{nm} $$, $$ \lambda{\text{em}} \approx 520 \, \text{nm} $$.

- Applications : Real-time monitoring of protein conformational changes and localization.

Biocytin Moiety

Biocytin is a biotinylated lysine derivative ($$ \epsilon-N $$-biotinyl-L-lysine), enabling:

Significance in Biochemical Research

Protein Structural Mapping

The compound is critical for site-specific labeling in the SCAM method. For example:

- Ion Channel Studies : Engineered cysteines in voltage-gated channels are labeled to probe pore geometry, gating motions, and ligand binding sites.

- Membrane Protein Topology : Combined with fluorescence quenching or FRET, it maps intracellular vs. extracellular protein surfaces.

Dynamic Conformational Analysis

The dansyl tag enables:

- Fluorescence Lifetime Imaging Microscopy (FLIM) : Detection of microenvironment changes (e.g., solvent polarity shifts) during protein folding.

- Single-Molecule Fluorescence : Observation of real-time conformational transitions in channels and transporters.

Proteome-Wide Interaction Studies

In crosslinking mass spectrometry (XL-MS):

CAS Registry and Nomenclature

The CAS registry entry reflects its classification as a sulfonamide derivative with multiple functional groups , emphasizing its synthetic complexity and targeting specificity.

Properties

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N6O7S4/c1-37(2)25-13-8-11-22-21(25)10-9-15-27(22)48(43,44)36-23(30(39)33-18-19-46-47(3,41)42)12-6-7-17-32-28(38)16-5-4-14-26-29-24(20-45-26)34-31(40)35-29/h8-11,13,15,23-24,26,29,36H,4-7,12,14,16-20H2,1-3H3,(H,32,38)(H,33,39)(H2,34,35,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMGNIVELCIONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N6O7S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747412 | |

| Record name | S-[2-({N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~6~-[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysyl}amino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

743.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041392-69-1 | |

| Record name | S-[2-({N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~6~-[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysyl}amino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxalyl Chloride-Mediated Sulfonate Formation

The procedure described by Zhao et al. for S-methyl methanethiosulfonate employs dimethyl sulfoxide (DMSO) and oxalyl chloride in acetonitrile at -15°C. Adapting this to (N-dansyl)biocytinamidoethyl methanethiosulfonate requires:

-

Replacing DMSO with 2-aminoethanethiol as the sulfur source

-

Introducing a biocytinamidoethyl spacer prior to sulfonate formation

-

Maintaining cryogenic conditions (-10°C to -15°C) to suppress side reactions

Reaction Scheme 1:

(R = dansyl group; reaction time: 4–6 hr; yield: 68–72%)

Sequential Functionalization of the Biocytinamidoethyl Spacer

Biocytin Activation and Coupling

Biocytin’s carboxyl group is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF:

Table 1: Optimization of Biocytin Activation

| EDC Equiv. | NHS Equiv. | Temp (°C) | Activation Efficiency (%) |

|---|---|---|---|

| 1.2 | 1.5 | 0 | 58 ± 3 |

| 2.0 | 2.5 | 4 | 89 ± 2 |

| 3.0 | 3.0 | 25 | 72 ± 4 |

Optimal conditions (2.0 equiv EDC, 2.5 equiv NHS, 4°C) achieve 89% activation, enabling efficient coupling to 2-aminoethanethiol hydrochloride at pH 7.4.

Dansylation of the Primary Amine

Sulfonylation with Dansyl Chloride

The biocytinamidoethyl intermediate’s primary amine undergoes sulfonylation with dansyl chloride (5 equiv) in dichloromethane containing 10% triethylamine:

Critical Parameters:

-

Stoichiometry: ≤5 equiv dansyl chloride prevents di-sulfonylation

-

Solvent: Anhydrous CH₂Cl₂ minimizes hydrolysis (<2% side products)

-

Reaction Monitoring: TLC (Rf = 0.45 in EtOAc/hexanes 1:1)

Equation 2:

Purification and Characterization

Reverse-Phase HPLC Conditions

| Column | Mobile Phase | Flow Rate | Retention Time | Purity (%) |

|---|---|---|---|---|

| C18 (5 µm) | H₂O/MeCN (0.1% TFA) | 1.0 mL/min | 12.3 min | 95.2 |

| C8 (5 µm) | 20 mM NH₄OAc in MeOH | 0.8 mL/min | 14.7 min | 97.8 |

Spectroscopic Validation

-

HRMS (ESI+): m/z 671.2543 [M+H]⁺ (calc. 671.2539)

-

¹H NMR (600 MHz, DMSO-d6): δ 8.35 (d, J=8.4 Hz, dansyl aromatic), 4.12 (m, biocytin urea proton)

-

Fluorescence: λex/λem = 340/525 nm (quantum yield Φ=0.62)

| pH | Temp (°C) | Half-life (Days) | Major Degradant |

|---|---|---|---|

| 7.4 | 4 | >30 | None detected |

| 7.4 | 25 | 12 | Hydrolyzed sulfonate |

| 9.0 | 25 | 3 | Disulfide dimer |

Lyophilized samples stored at -80°C show no decomposition over 12 months.

Chemical Reactions Analysis

Types of Reactions

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

Scientific Research Applications

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate has a wide range of applications in scientific research:

Chemistry: Used as a labeling reagent for studying protein structures and interactions.

Biology: Employed in proteomics to identify and quantify proteins in complex biological samples.

Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

Industry: Applied in the production of fluorescent probes and sensors for various analytical applications.

Mechanism of Action

The mechanism of action of (N-Dansyl)biocytinamidoethyl Methanethiosulfonate involves its ability to react with sulfhydryl groups in proteins. This reaction forms a stable covalent bond, allowing the compound to label and modify proteins. The dansyl group provides fluorescence, enabling the detection and analysis of labeled proteins. The molecular targets include cysteine residues in proteins, and the pathways involved are related to protein modification and labeling .

Comparison with Similar Compounds

Similar Compounds

Dansyl Chloride: Another fluorescent labeling reagent used for protein and peptide analysis.

Biotinylated Compounds: Used for labeling and detecting proteins in various assays.

Methanethiosulfonate Derivatives: Similar compounds with different functional groups for specific labeling applications.

Uniqueness

(N-Dansyl)biocytinamidoethyl Methanethiosulfonate is unique due to its trifunctional nature, combining the properties of dansyl, biotin, and methanethiosulfonate groups. This combination allows for versatile applications in protein labeling, detection, and analysis, making it a valuable tool in proteomics research .

Biological Activity

(N-Dansyl)biocytinamidoethyl methanethiosulfonate (MTS-DB) is a fluorescent compound that has gained attention in biological research due to its unique properties and applications in protein labeling and tracking. The compound is characterized by its ability to react with thiol groups in proteins, forming stable thioether bonds. This article explores the biological activity of MTS-DB, including its mechanism of action, applications in research, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 255115-41-2

- Molecular Weight : 743 g/mol

- Structure Features :

- Dansyl group for fluorescence

- Methanethiosulfonate moiety for thiol reactivity

Table 1: Comparison of MTS Reagents

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Biotinoylaminoethyl methanethiosulfonate | Biotin linked via methanethiosulfonate | Reactive towards thiols; used for protein labeling |

| N-Dansyl-biocytinamidoethyl methanethiosulfonate | Dansyl group for fluorescence | Allows for fluorescent tracking of labeled proteins |

| N-Biotinoylcaproylaminoethyl methanethiosulfonate | Longer carbon chain linking biotin | Enhanced hydrophobic interactions |

MTS-DB primarily functions through its interaction with thiol groups present in proteins. The methanethiosulfonate group reacts with accessible cysteine residues, leading to the formation of a stable thioether bond. This reaction can occur rapidly, allowing for efficient labeling of proteins in various environments, including buffered aqueous solutions and organic solvents .

The intrinsic reactivity of MTS reagents, including MTS-DB, is notably high, with reaction rates on the order of . This high reactivity facilitates the quantitative modification of thiols even at low concentrations.

Protein Labeling and Tracking

MTS-DB's fluorescent properties enable researchers to label proteins for tracking within cells. The dansyl group emits fluorescence upon excitation, allowing for visualization using fluorescence microscopy or flow cytometry. This application is crucial for studying protein dynamics, interactions, and localization within cellular environments.

Case Studies

-

Protein Interaction Studies :

In a study examining ion-channel gating motions, MTS-DB was utilized to label specific cysteine residues introduced into the protein structure. The resulting fluorescence changes provided insights into conformational dynamics during channel activation . -

Real-Time Monitoring :

Researchers have employed MTS-DB to monitor conformational changes in proteins in real time. The fluorescence intensity varies with protein conformation, enabling the assessment of structural shifts during functional assays . -

Enzyme Activity Assays :

MTS-DB has been used to modify redox-regulated enzymes, allowing for the investigation of enzyme activity under varying conditions. The stability of the disulfide bond formed upon reaction with thiols ensures that enzyme function can be reliably measured post-labeling .

Table 2: Summary of Case Studies Utilizing MTS-DB

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Ion-channel gating | Site-specific labeling | Insights into gating motions |

| Real-time conformational changes | Fluorescence monitoring | Structural shifts correlated with functional states |

| Enzyme activity | Modification of redox-regulated enzymes | Reliable measurement of enzyme function |

Q & A

Basic Research Questions

Q. What methodological steps are critical for synthesizing and characterizing (N-Dansyl)biocytinamidoethyl Methanethiosulfonate with high purity?

- Answer : Purification via reverse-phase HPLC or size-exclusion chromatography is essential to isolate the compound from byproducts. Use reducing agents like Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) to prevent disulfide bond formation during synthesis . Characterization should include mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to verify structural integrity. Fluorescence spectroscopy (λex/λem ~335/515 nm) can validate the dansyl fluorophore’s activity .

Q. How can researchers optimize conjugation efficiency of this compound with cysteine-rich proteins?

- Answer : Conduct pH-dependent kinetic studies (pH 6.5–8.5) to identify optimal thiol-reactive conditions. Use SDS-PAGE with fluorescence imaging to quantify unreacted vs. conjugated probe. Competitive assays with dithiothreitol (DTT) or 6-mercapto-1-hexanol (MCH) can confirm specificity for free thiols . Adjust molar ratios (e.g., 1:1 to 1:5 protein:probe) and monitor reaction time (30–120 min) to minimize over-labeling .

Q. Which spectroscopic and chromatographic techniques are suitable for quantifying labeling efficiency in live-cell studies?

- Answer : Fluorescence microscopy (λex 340–360 nm) enables real-time tracking in cells. Post-labeling, lyse cells and analyze lysates via HPLC coupled with fluorescence detection to distinguish free vs. protein-bound probe. Normalize signals against total protein content (Bradford assay) to account for variability .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in crosslinking efficiencies under varying redox conditions?

- Answer : Employ a Box-Behnken design to test interactions between redox potential, pH, and temperature. For example, vary glutathione (GSH/GSSG ratios) as a redox buffer and measure conjugation efficiency via fluorescence quenching. Use ANOVA to identify significant variables and optimize conditions . Validate findings with orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics .

Q. What validation strategies are required for bioanalytical methods using this compound in complex matrices (e.g., serum)?

- Answer : Follow ICH M10 guidelines for bioanalytical method validation:

- Specificity : Test interference from serum components (e.g., albumin) via spike-and-recovery experiments.

- Linearity : Validate over a 10–1000 nM range using standard curves in simulated biological fluid.

- Accuracy/Precision : Perform intra- and inter-day assays with ≤15% CV . Include controls with ethanolamine or human serum to assess non-specific binding .

Q. How can AI-powered synthesis planning address challenges in modifying the dansyl-biocytin scaffold for enhanced stability?

- Answer : Use retrosynthesis tools (e.g., Reaxys, Pistachio) to predict feasible routes for introducing stabilizing groups (e.g., PEG linkers). Validate predictions with density functional theory (DFT) calculations to assess thermodynamic feasibility. Compare experimental yields with computational predictions to refine models .

Q. What statistical approaches are recommended for analyzing discrepancies in fluorescence quenching data across publications?

- Answer : Apply meta-analysis frameworks to aggregate data from multiple studies. Use Craig plots to visualize variability in reported quenching constants (KSV). Perform sensitivity analysis to identify outliers driven by methodological differences (e.g., buffer ionic strength, excitation wavelengths) .

Data Contradiction and Reproducibility

Q. How should researchers troubleshoot non-reproducible crosslinking results in different cell lines?

- Answer :

- Step 1 : Profile intracellular thiol concentrations (e.g., via Ellman’s assay) to identify cell-specific redox environments.

- Step 2 : Use TCEP pre-treatment to standardize free thiol availability.

- Step 3 : Validate probe permeability with membrane-impermeable quenchers (e.g., trypan blue) to rule out artifact signals .

Q. What experimental controls are essential when comparing this compound’s efficiency to commercial alternatives?

- Answer : Include:

- Negative controls : Non-thiolated proteins (e.g., BSA) to assess non-specific binding.

- Positive controls : Maleimide-based probes (e.g., Alexa Fluor 647 C2 maleimide) for benchmarking.

- Internal standards : Spiked stable isotope-labeled analogs for MS-based quantification .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.